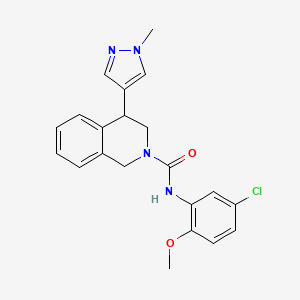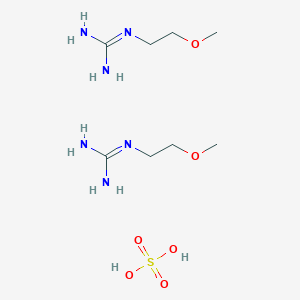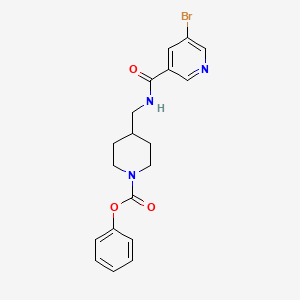
Phenyl 4-((5-bromonicotinamido)methyl)piperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
While specific synthesis methods for Phenyl 4-((5-bromonicotinamido)methyl)piperidine-1-carboxylate are not available in the search results, it’s worth noting that piperidine derivatives, which this compound is a part of, can be manufactured via a variety of different synthesis methods . These methods often involve the use of specific precursor chemicals .Aplicaciones Científicas De Investigación
Discovery of Soluble Epoxide Hydrolase Inhibitors
One research application involves the discovery of soluble epoxide hydrolase inhibitors, utilizing a structure-activity relationship study. The study identified specific triazine and piperidine derivatives as useful compounds for in vivo investigations of various disease models, demonstrating the importance of phenyl group substitution for reducing clearance and improving oral exposure (R. Thalji et al., 2013).
Antimycobacterial Spiro-piperidin-4-ones
Another research focus is on the synthesis of spiro-piperidin-4-ones for antimycobacterial activity. An atom-economic and stereoselective synthesis approach produced compounds with significant in vitro and in vivo activity against Mycobacterium tuberculosis, showcasing potential therapeutic applications (R. Kumar et al., 2008).
PET Imaging of Microglia
Compounds targeting the macrophage colony-stimulating factor 1 receptor (CSF1R) for PET imaging of microglia in neuroinflammatory conditions have been developed. This research demonstrates the potential of these compounds for non-invasive imaging of neuroinflammation, contributing to the understanding and treatment of various neuropsychiatric disorders (A. Horti et al., 2019).
Synthesis and Evaluation of Anti-HIV Agents
Research into piperidine-4-carboxamide derivatives as CCR5 antagonists for the treatment of HIV-1 infection highlights the synthesis of compounds with high metabolic stability and potent inhibitory activity. This illustrates the therapeutic potential of structurally similar compounds in managing infectious diseases (S. Imamura et al., 2006).
Propiedades
IUPAC Name |
phenyl 4-[[(5-bromopyridine-3-carbonyl)amino]methyl]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20BrN3O3/c20-16-10-15(12-21-13-16)18(24)22-11-14-6-8-23(9-7-14)19(25)26-17-4-2-1-3-5-17/h1-5,10,12-14H,6-9,11H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJYCJAVRVSPQRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC(=CN=C2)Br)C(=O)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(1-hydroxyethyl)phenyl]propanamide](/img/structure/B2477611.png)
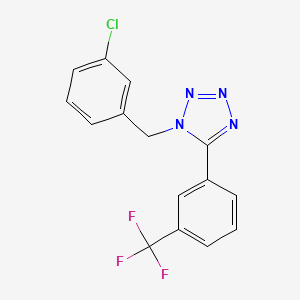
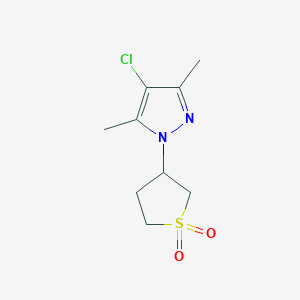
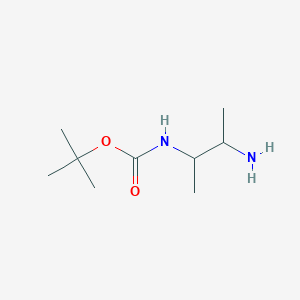
![5-Azaspiro[3.4]octan-8-ylmethanol;hydrochloride](/img/structure/B2477615.png)
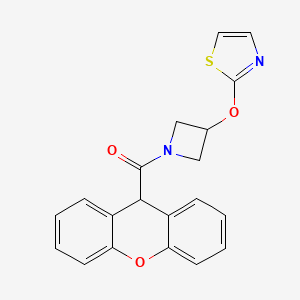
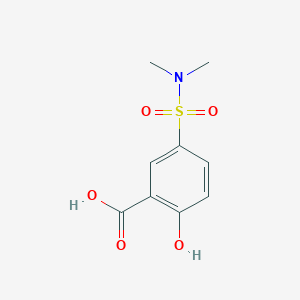
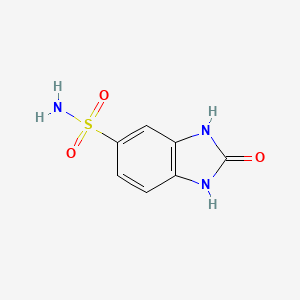
![2-{[(3,4-Difluorophenyl)amino]methyl}-6-ethoxyphenol](/img/structure/B2477622.png)
![N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2477623.png)
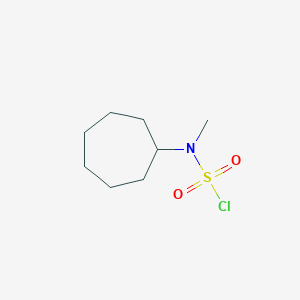
![(Z)-ethyl 2-methyl-5-oxo-4-(((1-phenylethyl)amino)methylene)-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2477626.png)
